molecular formula C9H6FNO3 B15054760 3-Amino-6-fluorobenzofuran-2-carboxylic acid

3-Amino-6-fluorobenzofuran-2-carboxylic acid

Katalognummer: B15054760
Molekulargewicht: 195.15 g/mol
InChI-Schlüssel: XUHQENPSORKJSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-fluorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8FNO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluorobenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-fluorophenol can undergo a series of reactions including nitration, reduction, and cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-fluorobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-6-fluorobenzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-6-fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, thereby altering metabolic processes or signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-fluorobenzofuran-2-carboxylic acid
  • 3-Amino-5-fluorobenzofuran-2-carboxylic acid
  • 3-Amino-7-fluorobenzofuran-2-carboxylic acid

Uniqueness

3-Amino-6-fluorobenzofuran-2-carboxylic acid is unique due to the specific position of the fluorine atom on the benzofuran ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Eigenschaften

Molekularformel

C9H6FNO3

Molekulargewicht

195.15 g/mol

IUPAC-Name

3-amino-6-fluoro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6FNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)

InChI-Schlüssel

XUHQENPSORKJSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)OC(=C2N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.